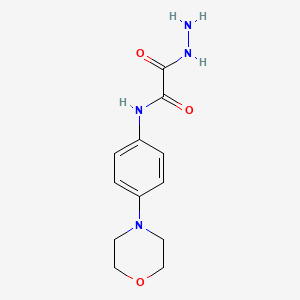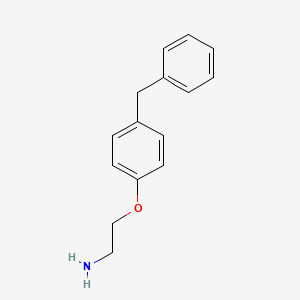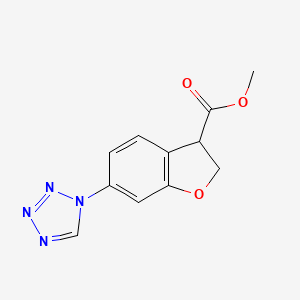
methyl 6-(tetrazol-1-yl)-2,3-dihydro-1-benzofuran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-(1H-tetrazol-1-yl)-2,3-dihydro-1-benzofuran-3-carboxylate is a complex organic compound that features a benzofuran ring fused with a tetrazole moiety
Preparation Methods
The synthesis of methyl 6-(tetrazol-1-yl)-2,3-dihydro-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available precursorsIndustrial production methods may involve optimized reaction conditions, such as the use of catalysts and controlled temperatures, to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Methyl 6-(1H-tetrazol-1-yl)-2,3-dihydro-1-benzofuran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into its reduced forms, typically using reducing agents such as lithium aluminum hydride.
Substitution: The tetrazole and benzofuran rings can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents and conditions for these reactions include the use of catalysts, solvents, and controlled temperatures to achieve the desired products
Scientific Research Applications
Methyl 6-(1H-tetrazol-1-yl)-2,3-dihydro-1-benzofuran-3-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of biochemical pathways and molecular interactions.
Medicine: Its potential therapeutic properties are being explored, particularly in the development of new drugs with antibacterial, antifungal, and anti-inflammatory activities.
Industry: The compound is used in the development of new materials with specific properties, such as enhanced stability and reactivity
Mechanism of Action
The mechanism of action of methyl 6-(tetrazol-1-yl)-2,3-dihydro-1-benzofuran-3-carboxylate involves its interaction with molecular targets in biological systems. The tetrazole moiety can act as a bioisostere of carboxylic acids, allowing it to bind to specific receptors and enzymes. This interaction can modulate biochemical pathways, leading to various biological effects such as inhibition of bacterial growth or reduction of inflammation .
Comparison with Similar Compounds
Methyl 6-(1H-tetrazol-1-yl)-2,3-dihydro-1-benzofuran-3-carboxylate can be compared with other similar compounds, such as:
1H-tetrazole derivatives: These compounds share the tetrazole moiety and exhibit similar biological activities, but differ in their overall structure and specific applications.
Benzofuran derivatives:
Properties
Molecular Formula |
C11H10N4O3 |
|---|---|
Molecular Weight |
246.22 g/mol |
IUPAC Name |
methyl 6-(tetrazol-1-yl)-2,3-dihydro-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C11H10N4O3/c1-17-11(16)9-5-18-10-4-7(2-3-8(9)10)15-6-12-13-14-15/h2-4,6,9H,5H2,1H3 |
InChI Key |
BWCUNKOPCGXCNT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1COC2=C1C=CC(=C2)N3C=NN=N3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(Oxiran-2-yl)methyl]-2-(propan-2-yl)-1,3-oxazolidine](/img/structure/B8590958.png)
![(S)-(4-Methyl-4-azaspiro[2.4]heptan-5-yl)methanol](/img/structure/B8590965.png)
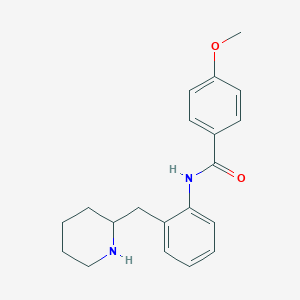

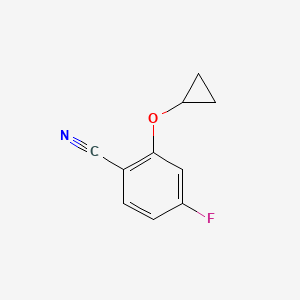

![Benzenethiol, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B8591014.png)
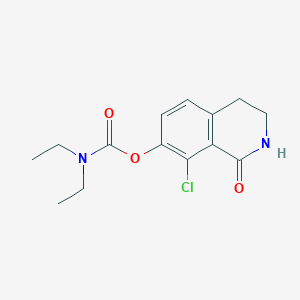
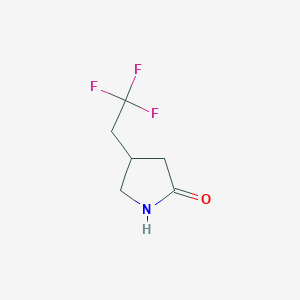
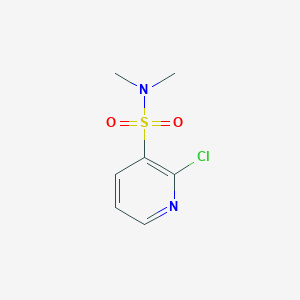
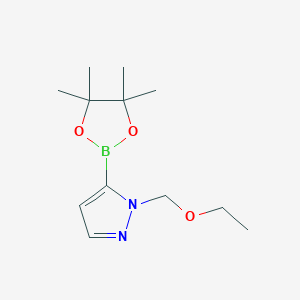
![Bis[(3-ethyl-3-oxetanylmethoxy)methyl]benzene](/img/structure/B8591032.png)
